molecular formula C7H16N4O2 B14704368 Propanediamide, N,N'-bis(2-aminoethyl)- CAS No. 26144-45-6

Propanediamide, N,N'-bis(2-aminoethyl)-

Cat. No.: B14704368
CAS No.: 26144-45-6
M. Wt: 188.23 g/mol
InChI Key: VESQKMRAHSVRFB-UHFFFAOYSA-N
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Description

Propanediamide, N,N’-bis(2-aminoethyl)-, also known as N,N’-bis(2-aminoethyl)propanediamide, is a chemical compound with the molecular formula C7H16N4O2 and a molecular weight of 188.23 g/mol . This compound is characterized by the presence of two aminoethyl groups attached to a propanediamide backbone. It is used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanediamide, N,N’-bis(2-aminoethyl)- typically involves the reaction of 1,2-ethanediamine with diethyl malonate . The reaction proceeds under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

    Step 1: Reaction of 1,2-ethanediamine with diethyl malonate.

    Step 2: Purification of the product to obtain N,N’-bis(2-aminoethyl)propanediamide.

Industrial Production Methods

In industrial settings, the production of Propanediamide, N,N’-bis(2-aminoethyl)- is carried out using large-scale reactors and optimized reaction conditions to maximize yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Propanediamide, N,N’-bis(2-aminoethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced to form amine derivatives.

    Substitution: The amino groups can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophiles like alkyl halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized amides, while reduction can produce primary or secondary amines.

Scientific Research Applications

Propanediamide, N,N’-bis(2-aminoethyl)- has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Propanediamide, N,N’-bis(2-aminoethyl)- involves its interaction with specific molecular targets. For example, it acts as a high-affinity copper (II) chelator, inhibiting mitochondrial cytochrome c oxidase by causing cellular copper deficiency . This interaction affects various cellular pathways and processes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-bis(2-aminoethyl)malonodiamide
  • N,N’-bis(aminoethyl)malondiamide
  • 1,4,8,11-tetraazaundecane-5,7-dione

Uniqueness

Propanediamide, N,N’-bis(2-aminoethyl)- is unique due to its specific structure and the presence of two aminoethyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits higher affinity for certain metal ions and unique reactivity patterns in chemical reactions.

Properties

CAS No.

26144-45-6

Molecular Formula

C7H16N4O2

Molecular Weight

188.23 g/mol

IUPAC Name

N,N'-bis(2-aminoethyl)propanediamide

InChI

InChI=1S/C7H16N4O2/c8-1-3-10-6(12)5-7(13)11-4-2-9/h1-5,8-9H2,(H,10,12)(H,11,13)

InChI Key

VESQKMRAHSVRFB-UHFFFAOYSA-N

Canonical SMILES

C(CNC(=O)CC(=O)NCCN)N

Origin of Product

United States

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